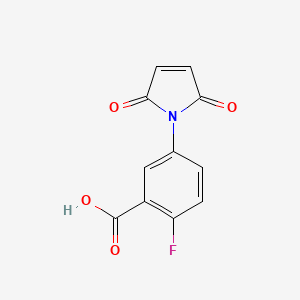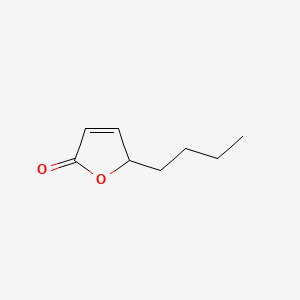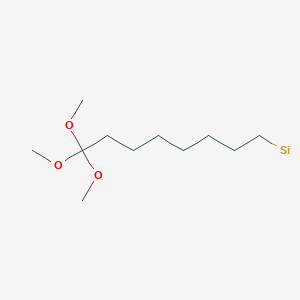
CID 53400353
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is widely used as a coupling and surface-modifying agent due to its ability to enhance water contact angles and lower surface energy . This compound is particularly valuable in applications requiring hydrophobic coatings and surface treatments.
准备方法
Trimethoxyoctylsilane can be synthesized through several methods. One common approach involves the reaction of octyltrichlorosilane with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds as follows:
[ \text{C}8\text{H}{17}\text{SiCl}_3 + 3\text{CH}_3\text{OH} \rightarrow \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{HCl} ]
This method is suitable for industrial production due to its simplicity and efficiency .
化学反应分析
Trimethoxyoctylsilane undergoes various chemical reactions, including hydrolysis and condensation. In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds. This process is essential for its use as a coupling agent. The general reaction is:
[ \text{C}8\text{H}{17}\text{Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{C}8\text{H}{17}\text{Si(OH)}_3 + 3\text{CH}_3\text{OH} ]
Common reagents used in these reactions include water, acids, and bases. The major products formed are silanols and methanol .
科学研究应用
Trimethoxyoctylsilane has a wide range of scientific research applications:
Biology: It is employed in the modification of biomaterials to improve their hydrophobic properties and enhance biocompatibility.
Medicine: It is used in the development of drug delivery systems and medical coatings to prevent biofouling.
作用机制
The mechanism of action of trimethoxyoctylsilane involves its hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds create a hydrophobic layer on the surface of materials, reducing surface energy and increasing water contact angles. The nonpolar octyl group imparts hydrophobicity, while the methoxy groups facilitate the formation of siloxane bonds with hydroxyl groups on the substrate .
相似化合物的比较
Trimethoxyoctylsilane can be compared with other organosilanes, such as triethoxyoctylsilane and trimethoxysilane:
Triethoxyoctylsilane: Similar to trimethoxyoctylsilane but with ethoxy groups instead of methoxy groups.
Trimethoxysilane: Contains a silicon-hydrogen bond and is used in the production of silane coupling agents.
These comparisons highlight the unique properties of trimethoxyoctylsilane, particularly its ability to impart hydrophobicity and enhance surface properties .
属性
分子式 |
C11H23O3Si |
|---|---|
分子量 |
231.38 g/mol |
InChI |
InChI=1S/C11H23O3Si/c1-12-11(13-2,14-3)9-7-5-4-6-8-10-15/h4-10H2,1-3H3 |
InChI 键 |
NUUOPJJITUQEMZ-UHFFFAOYSA-N |
规范 SMILES |
COC(CCCCCCC[Si])(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


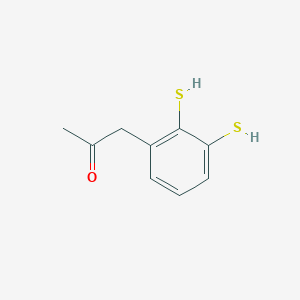
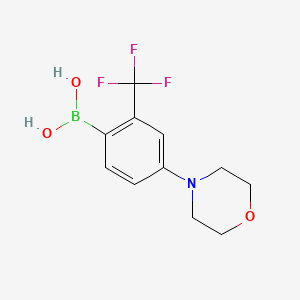
![N-tert-butyl-8-methoxy-N-methyl-9-(2-methylpropyl)-1-thiophen-2-yl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B14067623.png)



![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)

![[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14067666.png)


